2-{[4-(Trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}-1-(2,4,6-trimethylpiperidin-1-yl)ethanone
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Overview
Description
2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}-1-(2,4,6-TRIMETHYLPIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a trifluoromethyl group, a benzoquinazoline moiety, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}-1-(2,4,6-TRIMETHYLPIPERIDIN-1-YL)ETHAN-1-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoquinazoline core, followed by the introduction of the trifluoromethyl group and the piperidine ring. The final step involves the formation of the ethanone linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow chemistry to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazoline ring, potentially converting it to a dihydroquinazoline derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are less common due to the stability of the trifluoromethyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Various nucleophiles such as amines or thiols for substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Dihydroquinazoline Derivatives: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}-1-(2,4,6-TRIMETHYLPIPERIDIN-1-YL)ETHAN-1-ONE has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Biological Studies: Used in studies to understand the role of trifluoromethyl groups in biological systems.
Chemical Biology: Employed as a probe to study the interactions between small molecules and proteins.
Industrial Chemistry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}-1-(2,4,6-TRIMETHYLPIPERIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, while the benzoquinazoline moiety interacts with the active site of the target. The piperidine ring provides additional stability and solubility.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(TRIFLUOROMETHYL)-5,6-DIHYDROBENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDE: Shares a similar benzoquinazoline core but differs in the side chain.
N-(2,4-DIFLUOROPHENYL)-2-{[4-(TRIFLUOROMETHYL)-5,6-DIHYDROBENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDE: Contains a difluorophenyl group instead of the piperidine ring.
Uniqueness
The unique combination of the trifluoromethyl group, benzoquinazoline moiety, and piperidine ring in 2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}-1-(2,4,6-TRIMETHYLPIPERIDIN-1-YL)ETHAN-1-ONE provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H26F3N3OS |
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Molecular Weight |
449.5 g/mol |
IUPAC Name |
2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]-1-(2,4,6-trimethylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C23H26F3N3OS/c1-13-10-14(2)29(15(3)11-13)19(30)12-31-22-27-20-17-7-5-4-6-16(17)8-9-18(20)21(28-22)23(24,25)26/h4-7,13-15H,8-12H2,1-3H3 |
InChI Key |
TYSKRDIOCOSDQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C(C1)C)C(=O)CSC2=NC3=C(CCC4=CC=CC=C43)C(=N2)C(F)(F)F)C |
Origin of Product |
United States |
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